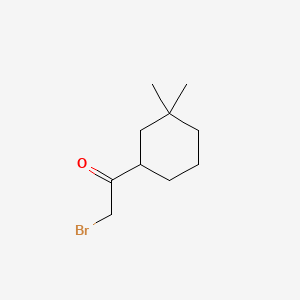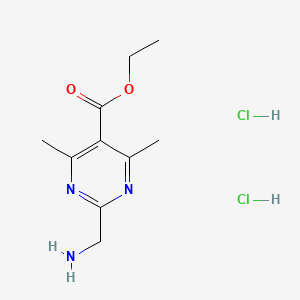![molecular formula C13H15BClF3O3 B15297551 2-[4-Chloro-2-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B15297551.png)
2-[4-Chloro-2-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-Chloro-2-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-Chloro-2-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-chloro-2-(trifluoromethoxy)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The reaction conditions often include:
Solvent: Tetrahydrofuran (THF) or toluene
Temperature: Room temperature to reflux
Catalyst: Palladium-based catalysts for coupling reactions
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Reactant Purity: High-purity starting materials to minimize impurities
Reaction Monitoring: In-line monitoring techniques such as HPLC or GC to track reaction progress
Product Isolation: Crystallization or distillation methods to purify the final product
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-Chloro-2-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes several types of reactions, including:
Suzuki-Miyaura Coupling: Forms carbon-carbon bonds with aryl or vinyl halides
Oxidation: Converts to corresponding phenol derivatives
Substitution: Reacts with nucleophiles to replace the boronate group
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as ethanol or water
Oxidation: Hydrogen peroxide or other oxidizing agents
Substitution: Nucleophiles like amines or alcohols
Major Products
Coupling Reactions: Biphenyl derivatives
Oxidation: Phenol derivatives
Substitution: Amino or alkoxy derivatives
Wissenschaftliche Forschungsanwendungen
2-[4-Chloro-2-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in various fields:
Chemistry: As a reagent in organic synthesis for constructing complex molecules
Biology: In the synthesis of bioactive compounds and pharmaceuticals
Medicine: For developing drug candidates and studying biological pathways
Industry: In the production of agrochemicals and materials science
Wirkmechanismus
The compound exerts its effects primarily through its role in Suzuki-Miyaura coupling reactions. The mechanism involves:
Oxidative Addition: Palladium catalyst forms a complex with the aryl halide
Transmetalation: Transfer of the aryl group from boron to palladium
Reductive Elimination: Formation of the carbon-carbon bond and regeneration of the palladium catalyst
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-2-(trifluoromethoxy)phenylboronic acid
- 2-Chloro-4-(trifluoromethoxy)phenylacetonitrile
- 2-Chloro-6-(trifluoromethoxy)aniline
Uniqueness
2-[4-Chloro-2-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its:
- Stability : Enhanced stability compared to other boronic acids
- Reactivity : High reactivity in coupling reactions
- Versatility : Wide range of applications in various fields
This compound’s unique properties make it a valuable tool in modern synthetic chemistry and various scientific research applications.
Eigenschaften
Molekularformel |
C13H15BClF3O3 |
|---|---|
Molekulargewicht |
322.52 g/mol |
IUPAC-Name |
2-[4-chloro-2-(trifluoromethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H15BClF3O3/c1-11(2)12(3,4)21-14(20-11)9-6-5-8(15)7-10(9)19-13(16,17)18/h5-7H,1-4H3 |
InChI-Schlüssel |
PHWURNGTGXFTJK-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)Cl)OC(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


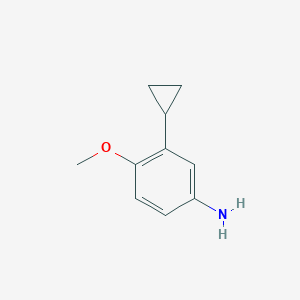
![2-(Bromomethyl)pyrazolo[1,5-a]pyridine hydrobromide](/img/structure/B15297475.png)
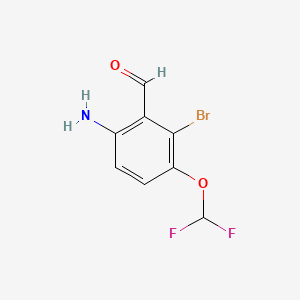
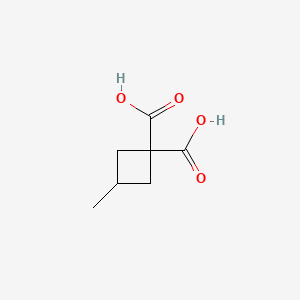
![[3-Methyl-5-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B15297505.png)
![tert-butyl N-[1-(4-bromophenyl)azetidin-3-yl]carbamate](/img/structure/B15297506.png)
![N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]oxolane-2-carboxamide](/img/structure/B15297514.png)
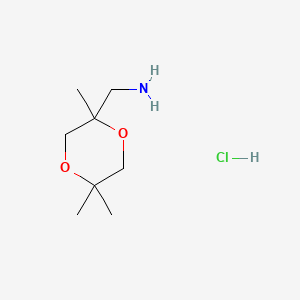
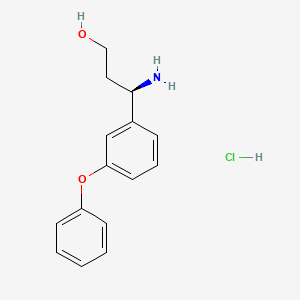
![1-[4-({[2-(4-Bromophenyl)-2-hydroxyethyl]amino}methyl)thiophen-2-yl]ethan-1-one](/img/structure/B15297533.png)
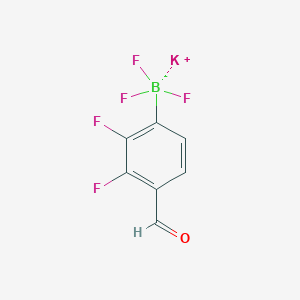
![1-{1,9-Diazaspiro[5.5]undecan-1-yl}ethan-1-one dihydrochloride](/img/structure/B15297542.png)
